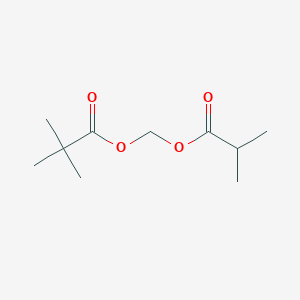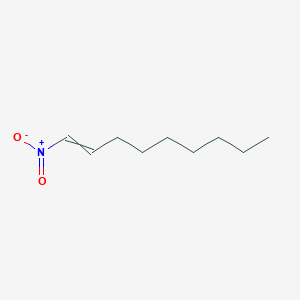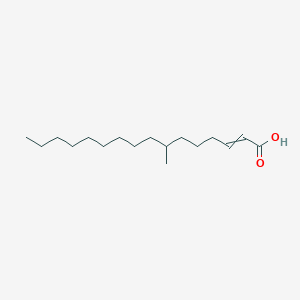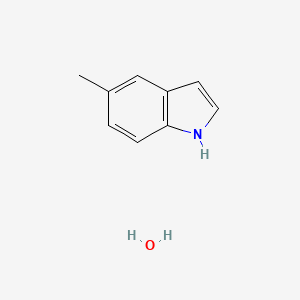
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester is an organic compound belonging to the ester class. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is characterized by its unique structure, which includes a propanoic acid backbone with dimethyl and oxopropoxy substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2-methyl-1-oxopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,2-Dimethylpropanoic acid+2-Methyl-1-oxopropanolH2SO4Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions for several hours. The ester is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Major Products
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-methyl-1-oxopropanol.
Transesterification: A new ester and an alcohol.
Reduction: 2,2-Dimethylpropanol and 2-methyl-1-oxopropanol.
科学研究应用
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of this ester involves its hydrolysis to release the corresponding carboxylic acid and alcohol. In biological systems, esterases catalyze this hydrolysis, leading to the release of active compounds. The molecular targets and pathways involved depend on the specific application and the biological context in which the ester is used.
相似化合物的比较
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: Similar structure but with a methyl group instead of the oxopropoxy group.
Butanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester: Similar ester but with a butanoic acid backbone.
Uniqueness
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester is unique due to its specific substituents, which confer distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
属性
CAS 编号 |
137373-53-6 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-methylpropanoyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O4/c1-7(2)8(11)13-6-14-9(12)10(3,4)5/h7H,6H2,1-5H3 |
InChI 键 |
ONAGARALWJJKBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OCOC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)


![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)


![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)
